
A-841720
描述
A-841720 是一种有效的、非竞争性的、选择性的代谢型谷氨酸受体 1 (mGlu1) 拮抗剂。 这种化合物在科学研究中显示出巨大的潜力,尤其是在慢性疼痛研究中,因为它具有高选择性和有效性 .
科学研究应用
A-841720 在科学研究中具有广泛的应用:
化学: 用作工具化合物以研究 mGlu1 受体的性质和功能。
生物学: 有助于理解 mGlu1 受体在各种生物过程中的作用。
医学: 由于其选择性拮抗 mGlu1 受体,因此正在研究其治疗慢性疼痛和其他神经系统疾病的潜力
工业: 在开发靶向 mGlu1 受体的新治疗剂方面具有潜在的应用。
作用机制
A-841720 通过选择性地结合并抑制 mGlu1 受体来发挥其作用。这种抑制阻止受体激活其下游信号通路,这些通路参与各种生理过程,包括疼痛感知。 该化合物的高选择性确保了最小的脱靶效应,使其成为研究中的宝贵工具 .
类似化合物:
JNJ-16259685: 另一种选择性 mGlu1 受体拮抗剂,在疼痛研究中具有类似的应用。
LY456236: 一种对 mGlu1 受体具有可比选择性和效力的化合物。
This compound 的独特性: This compound 的独特之处在于它对 mGlu1 的选择性高于 mGlu5 受体(34 倍选择性),并且在其他神经递质受体、离子通道和转运蛋白中没有明显的活性 . 这使得它特别适用于研究 mGlu1 受体的特定作用,而不会受到其他途径的干扰。
生化分析
Biochemical Properties
A-841720 is a potent antagonist of the mGluR1 receptor, displaying an IC50 value of 10.7 nM for the inhibition of L-glutamate-induced calcium release in 1321 N1 cells . It exhibits greater than 30-fold selectivity over another Group I metabotropic glutamate receptor, mGluR5 . The compound interacts with mGluR1 by binding to a site distinct from the glutamate binding site, thereby inhibiting receptor activation and subsequent intracellular calcium release . This interaction is crucial for its role in modulating glutamatergic signaling pathways, which are implicated in various neurological processes and disorders.
Cellular Effects
This compound has been shown to influence various cellular processes, particularly those related to pain and cognitive functions. In cellular models, this compound inhibits agonist-induced calcium mobilization at recombinant human and native rat mGluR1 receptors . This inhibition leads to a reduction in excitatory neurotransmission, which is beneficial in conditions characterized by excessive neuronal activity, such as chronic pain and epilepsy. Additionally, this compound has been observed to diminish motor and cognitive activity, indicating its potential impact on cell signaling pathways and gene expression related to these functions .
Molecular Mechanism
The molecular mechanism of this compound involves its non-competitive antagonism of the mGluR1 receptor. By binding to a site distinct from the glutamate binding site, this compound prevents the receptor from undergoing conformational changes necessary for activation . This inhibition blocks the downstream signaling cascade, including the reduction of inositol 1,4,5-triphosphate (InsP3) production and subsequent calcium release from intracellular stores . The compound’s selectivity for mGluR1 over other mGluR subtypes and neurotransmitter receptors further underscores its specificity in modulating glutamatergic signaling.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames to assess its stability and long-term impact on cellular function. This compound has demonstrated stability under standard storage conditions, with a shelf life of up to four years when stored at -20°C . In vitro studies have shown that the compound maintains its inhibitory effects on mGluR1-mediated calcium release over extended periods, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound have been extensively studied in animal models to determine its efficacy and safety profile. In rodent models of pain, this compound has been shown to dose-dependently reduce inflammatory and neuropathic pain behaviors . The compound exhibits an ED50 value of 23 µmol/kg for the reduction of complete Freund’s adjuvant-induced inflammatory pain and 28 µmol/kg for sciatic nerve injury-induced mechanical allodynia . At higher doses, this compound has been associated with significant motor side effects and cognitive impairment, highlighting the need for careful dose optimization in therapeutic applications .
Metabolic Pathways
This compound is metabolized primarily through hepatic pathways, involving cytochrome P450 enzymes . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that are subsequently excreted via renal and biliary routes . The involvement of specific cytochrome P450 isoforms in the metabolism of this compound suggests potential drug-drug interactions, which should be considered in clinical settings.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound’s lipophilic nature facilitates its penetration across cellular membranes, allowing it to reach intracellular targets such as the mGluR1 receptor . Additionally, this compound may interact with specific transporters and binding proteins that influence its localization and accumulation within different tissues .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on mGluR1 receptors . The compound’s subcellular distribution is influenced by its physicochemical properties and interactions with cellular components. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, thereby modulating its activity and function .
准备方法
合成路线和反应条件: A-841720 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:
吡啶并[3’,2’4,5]噻吩并[3,2-d]嘧啶-4(3H)-酮核心形成:
二甲氨基的引入:
六氢-1H-氮杂环庚-1-基的连接:
工业生产方法: this compound 的工业生产很可能涉及合成路线的优化,以最大限度地提高产量并降低成本。这包括扩大反应规模、优化反应条件(温度、压力、溶剂)以及采用连续流动技术以提高效率和可重复性。
化学反应分析
反应类型: A-841720 可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。
还原: 还原反应可以改变分子中某些官能团。
取代: 亲核和亲电取代反应可用于引入或取代官能团。
常用的试剂和条件:
氧化: 常用的氧化剂如高锰酸钾或三氧化铬可用于此。
还原: 通常采用如氢化铝锂或硼氢化钠等还原剂。
取代: 烷基卤化物或酰氯等试剂可以在适当条件下使用(例如,在碱或酸催化剂的存在下)。
主要产物: 由这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能生成羟基化衍生物,而取代反应可以引入各种官能团,从而改变化合物的性质。
相似化合物的比较
JNJ-16259685: Another selective mGlu1 receptor antagonist with similar applications in pain research.
LY456236: A compound with comparable selectivity and potency for mGlu1 receptors.
Uniqueness of A-841720: this compound stands out due to its high selectivity for mGlu1 over mGlu5 receptors (34-fold selectivity) and its lack of significant activity at other neurotransmitter receptors, ion channels, and transporters . This makes it particularly useful for studying the specific roles of mGlu1 receptors without interference from other pathways.
属性
IUPAC Name |
5-(azepan-1-yl)-13-(dimethylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5OS/c1-20(2)12-7-8-18-16-13(12)14-15(24-16)17(23)22(11-19-14)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWGXEGOXODOQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C3=C(C(=O)N(C=N3)N4CCCCCC4)SC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236030 | |
| Record name | A-841720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869802-58-4 | |
| Record name | A-841720 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869802584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-841720 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10236030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-841720 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8C5C9D65S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



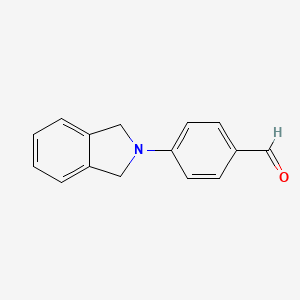

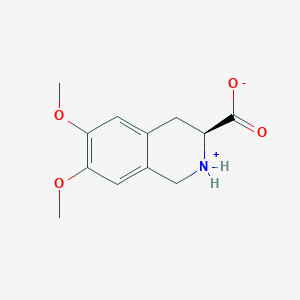
![3',6'-Dihydroxy-6-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1664681.png)
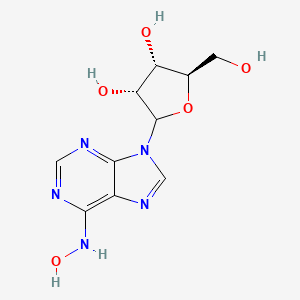

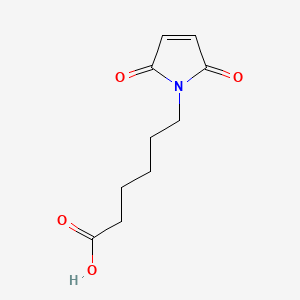
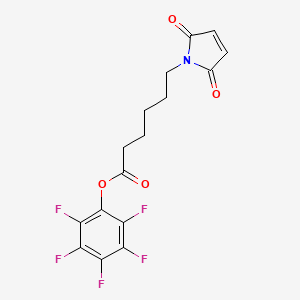
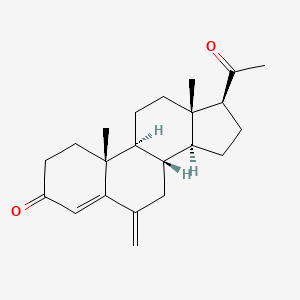
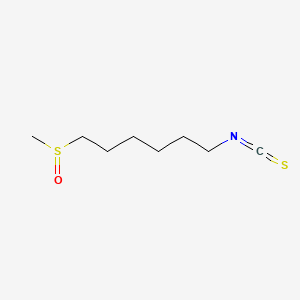

![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)

